molecular formula C8H3Cl7 B14061869 1-Chloro-3,5-bis(trichloromethyl)benzene CAS No. 60047-42-9

1-Chloro-3,5-bis(trichloromethyl)benzene

Cat. No.: B14061869
CAS No.: 60047-42-9
M. Wt: 347.3 g/mol
InChI Key: WGYHFKVJCNESGY-UHFFFAOYSA-N
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Description

1-Chloro-3,5-bis(trichloromethyl)benzene is an organic compound with the molecular formula C8H3Cl7. It is known for its high chlorine content and is used in various chemical applications. This compound is characterized by the presence of a chlorine atom and two trichloromethyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-bis(trichloromethyl)benzene can be synthesized through the chlorination of 1,3-bis(trichloromethyl)benzene. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction is carried out in specialized reactors equipped with safety measures to handle the highly reactive chlorine gas .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,5-bis(trichloromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-3,5-bis(trichloromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It can be used in studies involving the effects of chlorinated organic compounds on biological systems.

    Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-3,5-bis(trichloromethyl)benzene involves its interaction with various molecular targets. The compound’s high chlorine content allows it to participate in reactions that modify the structure and function of other molecules. The trichloromethyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3,5-bis(trichloromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of both a chlorine atom and trichloromethyl groups on the benzene ring makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

60047-42-9

Molecular Formula

C8H3Cl7

Molecular Weight

347.3 g/mol

IUPAC Name

1-chloro-3,5-bis(trichloromethyl)benzene

InChI

InChI=1S/C8H3Cl7/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H

InChI Key

WGYHFKVJCNESGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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